molecular formula C20H22N2O3S2 B2664624 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899739-19-6

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2664624
CAS No.: 899739-19-6
M. Wt: 402.53
InChI Key: RBELINFRYVDEAV-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a cyano group, a methyl group, a tetrahydrobenzo[b]thiophene ring, and an isopropylsulfonyl group attached to a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Benzamide Moiety: This involves the reaction of the intermediate compound with 4-(isopropylsulfonyl)benzoyl chloride in the presence of a base like triethylamine to form the final benzamide structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitro-substituted benzamides.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The cyano group and the isopropylsulfonyl group are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide

Uniqueness

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the isopropylsulfonyl group, in particular, may enhance its solubility and stability compared to similar compounds with different sulfonyl groups.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-12(2)27(24,25)15-7-5-14(6-8-15)19(23)22-20-17(11-21)16-9-4-13(3)10-18(16)26-20/h5-8,12-13H,4,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBELINFRYVDEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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